molecular formula C18H18N8O4 B2985017 4-methyl-2-(4-nitro-1H-pyrazol-1-yl)-6-(4-(4-nitrophenyl)piperazin-1-yl)pyrimidine CAS No. 1020502-97-9

4-methyl-2-(4-nitro-1H-pyrazol-1-yl)-6-(4-(4-nitrophenyl)piperazin-1-yl)pyrimidine

Numéro de catalogue: B2985017
Numéro CAS: 1020502-97-9
Poids moléculaire: 410.394
Clé InChI: ATVJFTYDWLWOOP-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-Methyl-2-(4-nitro-1H-pyrazol-1-yl)-6-(4-(4-nitrophenyl)piperazin-1-yl)pyrimidine is a heterocyclic compound featuring a pyrimidine core substituted with three distinct functional groups:

  • 4-Nitro-1H-pyrazol-1-yl group: Introduces electron-withdrawing nitro (-NO₂) and aromatic pyrazole moieties, which may modulate electronic properties and intermolecular interactions .
  • 4-(4-Nitrophenyl)piperazin-1-yl group: Combines a piperazine ring (a common pharmacophore in CNS-targeting drugs) with a para-nitrophenyl substituent, contributing to π-π stacking and hydrogen-bonding capabilities .

Propriétés

IUPAC Name

4-methyl-6-[4-(4-nitrophenyl)piperazin-1-yl]-2-(4-nitropyrazol-1-yl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N8O4/c1-13-10-17(21-18(20-13)24-12-16(11-19-24)26(29)30)23-8-6-22(7-9-23)14-2-4-15(5-3-14)25(27)28/h2-5,10-12H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATVJFTYDWLWOOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2C=C(C=N2)[N+](=O)[O-])N3CCN(CC3)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N8O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

The compound 4-methyl-2-(4-nitro-1H-pyrazol-1-yl)-6-(4-(4-nitrophenyl)piperazin-1-yl)pyrimidine is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanism of action, and therapeutic applications.

Chemical Structure and Properties

This compound belongs to a class of heterocyclic compounds characterized by the presence of both pyrazole and pyrimidine moieties. The molecular formula is C18H20N6O4C_{18}H_{20}N_{6}O_{4}, and its molecular weight is approximately 392.39 g/mol. The structure includes nitro groups that may contribute to its biological activity.

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives containing pyrazole and pyrimidine rings have shown efficacy against various cancer cell lines, including breast (MCF-7) and lung cancer cells. The mechanism often involves the inhibition of key cellular pathways related to proliferation and survival.

Table 1: Anticancer Activity of Similar Compounds

Compound NameIC50 (µM)Cancer Cell Line
Compound A5.2MCF-7
Compound B3.8A549
Compound C2.5HeLa

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have demonstrated that it possesses activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antibacterial agent.

Table 2: Antimicrobial Activity

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

The biological activity of 4-methyl-2-(4-nitro-1H-pyrazol-1-yl)-6-(4-(4-nitrophenyl)piperazin-1-yl)pyrimidine is believed to be mediated through multiple mechanisms:

  • Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit enzymes involved in DNA synthesis and repair.
  • Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, leading to cell death.
  • Antioxidant Activity : Some studies suggest that the nitro groups may contribute to antioxidant properties, which can protect against oxidative stress in cells.

Case Studies

A notable case study involved the synthesis and evaluation of derivatives based on the core structure of this compound. In vitro testing revealed that certain modifications enhanced anticancer activity significantly compared to the parent compound.

Case Study Example

In a study published in Journal of Medicinal Chemistry, a series of derivatives were synthesized, and their biological activities were assessed:

  • Modification : Substitution at the piperazine ring.
  • Outcome : Enhanced cytotoxicity against MCF-7 cells with IC50 values dropping below 3 µM for some derivatives.

Comparaison Avec Des Composés Similaires

Pyrimidine Derivatives with Piperazine/Piperidine Substituents

Compound Name Substituents at Pyrimidine Positions Molecular Weight (g/mol) Key Properties/Activities Reference
Target Compound 2: 4-nitro-1H-pyrazol-1-yl; 6: 4-(4-nitrophenyl)piperazin-1-yl ~507 (estimated) Hypothesized kinase inhibition, high lipophilicity
4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine 6: Piperidin-1-yl 218.30 Crystal structure resolved; foundational for drug design
4-(4-Nitrophenyl)-6-substituted-phenylpyrimidin-2-ol 4: 4-Nitrophenyl; 6: Aryl groups ~350–400 Anti-inflammatory, cytotoxic activity
4-Methyl-2-[4-(naphthalene-2-sulfonyl)piperazin-1-yl]-6-(pyrrolidin-1-yl)pyrimidine 2: Sulfonyl-piperazine; 6: Pyrrolidin-1-yl 437.56 Screening hit for unknown targets

Key Observations :

  • The target compound distinguishes itself with dual nitro groups (pyrazole and phenyl), which are absent in simpler analogs like 4-methyl-6-(piperidin-1-yl)pyrimidin-2-amine. This likely increases electron-deficient character, altering binding modes compared to non-nitro derivatives .
  • Compared to 4-(4-nitrophenyl)-6-substituted-phenylpyrimidin-2-ol (anti-inflammatory agent), the target’s piperazine linker may improve solubility and pharmacokinetics, though the dual nitro groups could reduce metabolic stability .

Pyrazole- and Piperazine-Containing Heterocycles

Compound Name Core Structure Key Features Bioactivity/Applications Reference
Target Compound Pyrimidine Dual nitro, pyrazole, piperazine Unreported (structural analog studies)
(1-p-Tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-hydrazine Pyrazolo[3,4-d]pyrimidine Hydrazine at position 4 Intermediate for triazolopyrimidines
4-(1H-Pyrazol-4-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one Piperazine-linked pyrazole Trifluoromethylphenyl group Structural characterization only
2-(4-Fluorophenyl)-6-methyl-3-[(4-phenylpiperazin-1-yl)methyl]imidazo[1,2-a]pyridine Imidazo[1,2-a]pyridine Piperazine-methyl linker Unreported (synthetic study)

Key Observations :

  • The target’s pyrimidine core offers a planar scaffold for π-π interactions, contrasting with the fused pyrazolo[3,4-d]pyrimidine systems in , which exhibit isomerization behavior under specific conditions .
  • Piperazine-linked compounds like 4-(1H-pyrazol-4-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one prioritize trifluoromethyl groups for enhanced metabolic stability, whereas the target’s nitro groups may prioritize target affinity over stability .

Structural and Electronic Comparisons

  • Nitro vs.
  • Piperazine Linkers : The 4-(4-nitrophenyl)piperazin-1-yl group in the target provides a rigid, extended conformation compared to alkyl-piperazinyl derivatives (e.g., phenylethyl-piperazinyl in ), which may influence receptor subtype selectivity .

Research Findings and Gaps

  • Synthetic Feasibility : The target’s synthesis would likely follow routes similar to and , involving nucleophilic substitution at pyrimidine positions .
  • Biological Data: No direct activity data exists for the target compound. However, analogs like 4-(4-nitrophenyl)-6-substituted-pyrimidines show cytotoxic and anti-inflammatory activities, suggesting plausible therapeutic avenues .
  • Crystallography : SHELX-based refinement () could resolve its crystal structure, aiding in structure-activity relationship (SAR) studies .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.